1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one
Description
Significance of Thienopyridine Scaffolds in Modern Organic and Medicinal Chemistry
Thienopyridine scaffolds are recognized for their diverse biological activities, which has led to their extensive use in drug discovery and development. These activities include antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The fused ring system of thienopyridines allows them to interact with a variety of biological targets, making them a versatile scaffold for the design of new drugs. nih.gov The thieno[2,3-c]pyridine (B153571) isomer, in particular, has attracted attention due to its presence in the core structure of various kinase inhibitors and its potential applications in material science owing to its electrochemical and photophysical properties. nih.govresearchgate.net
The versatility of the thienopyridine scaffold allows for the synthesis of a wide range of derivatives with varied biological effects. This has made them a cornerstone in medicinal chemistry, with several thienopyridine-based drugs approved for clinical use, particularly in the treatment of cardiovascular diseases.
Historical Context of Thieno[2,3-c]pyridine Derivative Investigations
The investigation of thienopyridine derivatives has a rich history, with various synthetic strategies developed over the years. Conventional methods for the synthesis of the thieno[2,3-c]pyridine core generally involve two main strategies: the construction of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) derivative, or the formation of the pyridine ring from a thiophene precursor. nih.gov
Early methods often relied on multi-step reactions and sometimes utilized metal catalysts, which could limit the diversity of the resulting products and increase the cost of synthesis. nih.gov A significant advancement in the synthesis of thieno[2,3-c]pyridine derivatives has been the development of metal-free methods. One such approach starts from the readily available 2-acetylthiophene (B1664040), proceeding through a one-pot triazolization reaction, followed by a modified Pomeranz-Fritsch cyclization and a denitrogenative transformation to yield the thieno[2,3-c]pyridine skeleton. nih.govkuleuven.be This method offers a more environmentally friendly and cost-effective route to these valuable compounds.
Overview of Current Research Trajectories for 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one
While specific research focusing solely on this compound is limited in publicly available literature, the current research trajectories for its derivatives are indicative of its potential applications. The primary focus of recent studies has been on the synthesis and biological evaluation of various substituted thieno[2,3-c]pyridines.
A significant area of investigation is their potential as anticancer agents. Researchers have synthesized and evaluated a range of thieno[2,3-c]pyridine derivatives for their ability to inhibit cancer cell growth. For instance, some derivatives have been investigated as Hsp90 inhibitors, a protein that plays a crucial role in the survival of cancer cells.
Furthermore, the development of novel and efficient synthetic routes to access a diverse library of thieno[2,3-c]pyridine derivatives remains an active area of research. These efforts are aimed at overcoming the limitations of traditional synthetic methods and enabling the exploration of a wider chemical space for potential therapeutic applications. The 2-acetyl group of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities.
Compound Data
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C9H7NOS |
| SMILES | CC(=O)C1=CC2=C(S1)C=NC=C2 |
| InChI | InChI=1S/C9H7NOS/c1-6(11)8-4-7-2-3-10-5-9(7)12-8/h2-5H,1H3 |
| InChIKey | IDGAFMKNYJNWLE-UHFFFAOYSA-N |
| Monoisotopic Mass | 177.02484 Da |
Data sourced from PubChem. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
1-thieno[2,3-c]pyridin-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6(11)8-4-7-2-3-10-5-9(7)12-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGAFMKNYJNWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)C=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Thieno 2,3 C Pyridin 2 Yl Ethan 1 One and Its Derivatives
Strategies for Thieno[2,3-c]pyridine (B153571) Core Construction
The synthesis of the fused thieno[2,3-c]pyridine system is generally approached from two primary retrosynthetic disconnections: forming the thiophene (B33073) ring onto a pre-existing pyridine (B92270) core or constructing the pyridine ring onto a thiophene precursor. kuleuven.be
Cyclization Reactions Involving Pyridine Precursors for Thiophene Ring Formation
One major strategy for constructing the thieno[2,3-c]pyridine skeleton involves the annulation of a thiophene ring onto a functionalized pyridine derivative. This approach leverages the well-established chemistry of pyridines to introduce the necessary functionalities for the subsequent cyclization to form the fused thiophene ring.
A common method in this category is the Gewald reaction and its variations. This reaction typically involves the condensation of a ketone (or aldehyde), a compound with an active methylene (B1212753) group (like a cyanoacetamide), and elemental sulfur, often in the presence of a base. For the synthesis of thieno[2,3-c]pyridines, this would begin with a suitably substituted 4-piperidone (B1582916) derivative. For instance, 1-isopropyl-4-piperidone (B1294310) can react with sulfur and active methylene nitriles to yield thieno[2,3-c]pyridine derivatives. researchgate.net
Another prominent example is the Thorpe-Ziegler cyclization. This intramolecular condensation of a dinitrile, catalyzed by a base, can be adapted for thiophene ring formation. The synthesis would start with a pyridine derivative bearing appropriate substituents that can be converted into a dinitrile poised for cyclization. For example, N-chloroacetyl derivatives can be reacted with a sulfur source and subsequently cyclized to form the thieno[2,3-c]pyridin-2(1H)-one core. researchgate.net
Cyclization Reactions Involving Thiophene Precursors for Pyridine Ring Formation
An alternative and widely used strategy involves constructing the pyridine ring onto a thiophene starting material. This approach is advantageous when the desired substitution pattern on the thiophene ring is more readily accessible.
The Friedländer annulation and the Pomeranz–Fritsch reaction are classic methods for pyridine and isoquinoline (B145761) synthesis, respectively, that have been adapted for this purpose. A modified Pomeranz–Fritsch reaction, for instance, is a key step in a multi-step synthesis starting from 2-acetylthiophene (B1664040). kuleuven.benih.gov In this sequence, the thiophene derivative is first elaborated into an intermediate suitable for the acid-catalyzed cyclization that forms the pyridine ring. kuleuven.benih.gov
A specific example involves the reaction of 2-thienaldehyde with aminoacetaldehyde dimethyl acetal (B89532) to form a Schiff base. This intermediate can then be cyclized under acidic conditions to afford the parent thieno[2,3-c]pyridine. google.com This method is particularly effective for producing halogenated analogues. Another patented process describes the cyclization of an N-(2-thienyl)-methyl-N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide via treatment with a strong mineral acid to yield the thieno[2,3-c]pyridine core. google.com
One-Pot Synthetic Approaches to the Fused Heterocyclic System
One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste. Several one-pot procedures have been developed for the thieno[2,3-c]pyridine system.
For example, a one-pot reaction starting from aryl 3-bromopyridin-4-yl ketones has been reported. researchgate.net This process involves the reaction with sodium sulfide (B99878) followed by successive treatments with other reagents to build the thiophene ring in a single pot. Similarly, the initial step in a recently developed metal-free synthesis involves a one-pot triazolation reaction starting from 2-acetylthiophene, which efficiently creates a key intermediate for subsequent cyclization. nih.govnih.gov These approaches streamline the synthesis by avoiding the purification of intermediates, which can be time-consuming and lead to yield losses. nih.govnih.gov
Innovative Metal-Free Synthetic Approaches
Driven by the principles of green chemistry, there is a growing emphasis on developing synthetic methods that avoid the use of heavy metal catalysts. These metal-free approaches reduce cost, minimize toxic waste, and simplify product purification.
1,2,3-Triazole-Mediated Denitrogenative Transformation Reactions
A novel and powerful metal-free strategy for the synthesis of thieno[2,3-c]pyridine derivatives has been developed, which proceeds through the denitrogenative transformation of a fused 1,2,3-triazole intermediate. nih.govnih.gov This multi-step synthesis begins with the readily available starting material, 2-acetylthiophene. nih.gov
The key steps are:
One-Pot Triazolation: 2-acetylthiophene is converted to 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. nih.gov
Pomeranz-Fritsch Cyclization: The triazole intermediate undergoes a modified Pomeranz-Fritsch reaction to form the fused thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine system. nih.gov
Denitrogenative Transformation: In the final step, this fused triazole compound is treated with an acid, leading to the extrusion of dinitrogen gas (N₂) and the formation of the thieno[2,3-c]pyridine core. nih.govnih.gov
This acid-mediated transformation allows for the introduction of various substituents at the 7-position through nucleophilic insertion or transannulation mechanisms, providing access to a library of novel derivatives under mild conditions. kuleuven.be
| Product | Nucleophile | Yield (%) |
|---|---|---|
| 3a | Tetrabutylammonium bromide | 85 |
| 3b | Methanol | 81 |
| 3c | Butanol | 88 |
| 3d | Isopropanol | 79 |
| 3e | Phenol | 75 |
| 3f | Benzyl alcohol | 82 |
Transition Metal-Free C-H Functionalization Methodologies
Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the need for pre-functionalized starting materials, thus improving atom economy. While transition-metal-catalyzed C-H activation is well-established, recent efforts have focused on developing metal-free alternatives. nih.gov
For thienopyridine systems, a concise and efficient metal-free protocol has been developed for the synthesis of substituted derivatives through site-selective C-H bond thiolation and subsequent cyclization. nih.govacs.org This method utilizes alkynylpyridine substrates and a sulfur source, such as potassium ethyl xanthate (EtOCS₂K), to achieve the C-S bond formation and annulation without the need for a metal catalyst. nih.govresearchgate.netacs.org The reaction proceeds with high selectivity, offering a direct route to the fused heterocyclic system by functionalizing an existing C-H bond on the pyridine ring. nih.govacs.org Such methodologies represent a significant advancement in the sustainable synthesis of complex heterocyclic compounds like 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one and its derivatives.
Multi-Component Reactions (MCRs) for the Synthesis of Complex Analogues
While classical multi-component reactions (MCRs) for the direct synthesis of this compound are not extensively documented, multi-step, one-pot, or sequential reactions that incorporate multiple components are employed to build the core structure and its derivatives. A notable strategy involves a metal-free, three-step synthesis starting from 2-acetylthiophene. This method proceeds through a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch cyclization, and culminates in an acid-mediated denitrogenative transformation of a fused 1,2,3-triazole intermediate. nih.govkuleuven.benih.gov This final step allows for the incorporation of various nucleophiles, leading to a diverse library of 7-(substituted methyl)thieno[2,3-c]pyridine derivatives.
When nitrile compounds are used as nucleophiles under optimized conditions, a transannulation reaction occurs, likely involving a nitrilium intermediate that recyclizes with the pyridine nitrogen, to yield imidazo[1,5-a]thieno[2,3-c]pyridine derivatives. nih.govkuleuven.be This approach highlights how multi-component strategies can be adapted to generate complex, fused heterocyclic systems from the thieno[2,3-c]pyridine core.
Table 1: Synthesis of Imidazo[1,5-a]thieno[2,3-c]pyridine Derivatives via Transannulation
| Entry | Nitrile (R-CN) | Product | Yield (%) |
|---|---|---|---|
| 1 | CH₃CN | 1-methylimidazo[1,5-a]thieno[2,3-c]pyridine | 72 |
| 2 | Ph-CN | 1-phenylimidazo[1,5-a]thieno[2,3-c]pyridine | 65 |
| 3 | Bn-CN | 1-benzylimidazo[1,5-a]thieno[2,3-c]pyridine | 68 |
Data sourced from a study on triazole-mediated synthesis of thieno[2,3-c]pyridine derivatives. nih.gov
Regioselective Synthesis and Functionalization Strategies
The regioselective synthesis of this compound and its derivatives is crucial for controlling the substitution pattern on the heterocyclic core. A convenient preparation of 2-substituted-thieno[2,3-c]pyridines is achieved through the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal. This method provides good yields, particularly for 2-halogenated analogues which can serve as precursors for further functionalization. researchgate.net
Direct C-H activation offers a modern approach to regioselective functionalization. Palladium-catalyzed C-H arylation has been successfully applied to the thiophene ring of various thieno-pyridines, -pyrimidines, and -pyrazines, demonstrating the feasibility of selective C-2 and C-3 functionalization. mdpi.com While a direct C-H acetylation at the C-2 position of thieno[2,3-c]pyridine is not explicitly detailed, this methodology suggests a potential pathway.
Furthermore, functionalization can be achieved through the manipulation of substituents. For instance, treatment of 3,5-dihalopyridine-4-carboxaldehydes with methyl thioglycolate, followed by base-induced cyclization, yields 4-halo-thieno[2,3-c]pyridine-2-carboxylates. researchgate.net The 2-carboxylate group can then be transformed into the desired 2-ethan-1-one moiety through various established organometallic or classical reactions.
Asymmetric Synthesis Approaches for Enantiomeric Forms
The synthesis of specific enantiomeric forms of chiral derivatives of this compound is a significant challenge. The literature reviewed does not provide specific examples of asymmetric synthesis for this particular compound. However, general principles of asymmetric synthesis for related heterocyclic compounds can be considered as potential strategies.
For instance, the introduction of a chiral center could be achieved through asymmetric reduction of the ketone moiety to a chiral alcohol. This is a common strategy in the synthesis of chiral molecules. Another approach involves the use of chiral amines in a Gewald three-component reaction to synthesize N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives with a chiral residue on the tetrahydropyridine (B1245486) nitrogen. unimi.it Studies have shown that the (R)-enantiomers of such compounds can exhibit greater antimicrobial potency than their (S)-counterparts, highlighting the importance of stereochemistry in biological activity. unimi.it
Catalytic asymmetric synthesis using chiral catalysts is another powerful tool. N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation has been employed for the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones. rsc.org Similarly, transition-metal-catalyzed asymmetric reduction is a key method for producing enantiopure tetrahydroisoquinolines. mdpi.com Although not directly applied to this compound, these advanced catalytic methods represent the forefront of asymmetric synthesis and could potentially be adapted for the enantioselective synthesis of its chiral derivatives.
Optimization of Reaction Conditions for Enhanced Selectivity and Yields
The optimization of reaction conditions is paramount for achieving high yields and selectivity in the synthesis of thieno[2,3-c]pyridine derivatives. In the triazole-mediated denitrogenative transformation, a systematic study of reaction parameters is crucial. Key variables include the choice of acid catalyst, solvent, and temperature.
For the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines, triflic acid (TfOH) in 1,2-dichloroethane (B1671644) (1,2-DCE) at 80°C was identified as the optimal condition, providing a 72% yield of the desired product. acs.org The choice of solvent was found to significantly impact the reaction outcome, with less coordinating solvents generally favoring the transformation.
Table 2: Optimization of Reaction Conditions for Denitrogenative Transformation
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | PTSA | Toluene | 110 | 24 | 2 |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 |
PTSA = p-Toluenesulfonic acid, TfOH = Triflic acid, 1,2-DCE = 1,2-Dichloroethane. Data sourced from a study on triazole-mediated synthesis of thieno[2,3-c]pyridine derivatives. acs.org
When liquid carboxylic acids are used as both the solvent and the nucleophile, the reaction proceeds efficiently at 100°C for 1-3 hours to produce thieno[2,3-c]pyridine-7-ylmethyl ester derivatives in good yields. kuleuven.be This demonstrates how tailoring the reaction conditions can lead to different classes of derivatives from the same precursor.
Advanced Spectroscopic and Structural Elucidation for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information about the number and types of protons and carbons in 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as a characteristic singlet for the methyl protons of the ethanone (B97240) group. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon and the carbons of the heterocyclic framework.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and establishing the molecule's connectivity. youtube.comsdsu.edu
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the coupling relationships between adjacent protons on the pyridine ring, helping to confirm their relative positions.
Heteronuclear Single Quantum Correlation (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This technique is essential for assigning the carbon signals based on the already-assigned proton signals. Each CH group in the molecule would produce a cross-peak in the HSQC spectrum. nih.gov
While specific experimental data for this compound is not detailed in the surveyed literature, the expected correlations can be tabulated.
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Expected Information |
|---|---|---|
| COSY | ¹H – ¹H | Shows coupling between adjacent protons on the pyridine ring. |
| HSQC | ¹H – ¹³C (¹J) | Connects each proton to its directly bonded carbon atom. |
| HMBC | ¹H – ¹³C (²⁻³J) | Shows long-range connectivity, e.g., from methyl protons to the carbonyl carbon and between the two ring systems. |
Solid-State NMR for Polymorphic Studies
Solid-State NMR (ssNMR) is a powerful technique for studying materials in their solid form. It is particularly valuable in pharmaceutical and materials science for the characterization of polymorphs—different crystalline forms of the same compound. nih.gov These polymorphs can have different physical properties. DNP-enhanced solid-state NMR can be used to obtain spectra at natural isotopic abundance in reasonable timeframes. nih.gov
For this compound, ssNMR could be used to:
Identify the existence of different polymorphic forms.
Characterize the distinct molecular packing and conformations within each polymorph.
Study the dynamics of the molecule in the solid state.
Currently, no polymorphic studies of this compound using solid-state NMR have been reported in the scientific literature.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. aps.org For this compound, these techniques would be used to confirm the presence of key structural features. All 27 possible vibrational modes for a molecule with C₂ᵥ point-group symmetry like pyridine are Raman active, while 24 are IR active. aps.org
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Ketone (C=O) | Stretching | ~1670-1690 | Strong in IR |
| Aromatic C=C/C=N | Stretching | ~1450-1600 | IR and Raman |
| Thiophene C-S | Stretching | ~600-800 | IR and Raman |
| Methyl C-H | Stretching | ~2850-3000 | IR and Raman |
The precise positions of these bands would provide a unique fingerprint for the molecule, useful for identification and quality control.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₉H₇NOS), HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. researchgate.net By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be inferred, providing structural confirmation.
Expected Fragmentation Pathways:
Alpha-cleavage: Loss of the methyl radical (•CH₃) from the ethanone group to form a stable acylium ion.
Loss of Acetyl Group: Cleavage of the bond between the carbonyl carbon and the thiophene ring, resulting in the loss of a neutral ketene (B1206846) (CH₂=C=O) or an acetyl radical (•COCH₃).
Ring Fragmentation: Subsequent fragmentation of the thieno[2,3-c]pyridine (B153571) ring system.
Analysis of these fragmentation patterns provides valuable structural information that complements NMR data. wvu.edu
X-ray Crystallography for Absolute Stereochemistry, Bond Lengths, Angles, and Intermolecular Interactions
Single-crystal X-ray crystallography is the gold standard for determining the unambiguous three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. nih.gov
If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would yield:
Confirmation of the connectivity and isomeric form of the thieno[2,3-c]pyridine core.
Detailed geometric parameters of the entire molecule.
Information on the crystal packing, including intermolecular interactions such as C-H···O or C-H···N hydrogen bonds, or π-stacking between the aromatic rings, which govern the solid-state properties of the material.
As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.
Table 3: Key Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-S, C=N). |
| Bond Angles (°) | Angles between three connected atoms, defining molecular geometry. |
| Torsion Angles (°) | Defines the conformation, such as the orientation of the ethanone group relative to the thiophene ring. |
| Intermolecular Interactions | Identifies non-covalent forces responsible for the crystal lattice structure. |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules.
The parent compound, this compound, is achiral and therefore will not exhibit a CD signal. However, if chiral derivatives were to be synthesized, for example, through the asymmetric reduction of the ketone to a chiral secondary alcohol, CD spectroscopy would be an essential tool. It would be used to:
Determine the absolute configuration of the newly formed stereocenter.
Study the conformational preferences of the chiral derivative in solution.
Investigate interactions with other chiral molecules.
No studies on chiral derivatives of this compound or their analysis by CD spectroscopy are currently available in the literature.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of molecules. For thieno[2,3-c]pyridine (B153571) derivatives, DFT can be employed to determine optimized geometries, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential surfaces. These calculations provide insights into the molecule's reactivity, stability, and potential interaction sites with biological targets. researchgate.netnih.gov
Studies on related heterocyclic systems demonstrate that DFT calculations, often using functionals like B3LYP with various basis sets, can predict key electronic properties. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Representative Calculated Electronic Properties for a Thieno[2,3-c]pyridine Scaffold
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |
| Note: These are generalized values for illustrative purposes and would need to be specifically calculated for 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one. |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For a compound such as this compound, MD simulations can reveal its conformational flexibility, which is crucial for its interaction with biological receptors. These simulations model the movement of atoms and molecules, providing a detailed picture of how the compound behaves in different environments, such as in aqueous solution or when bound to a protein. ekb.egmdpi.com
MD simulations can elucidate the stability of different conformations and the transitions between them. Furthermore, by including solvent molecules in the simulation, it is possible to study the explicit effects of the solvent on the compound's structure and dynamics. This is particularly important for understanding solubility and the thermodynamics of ligand-receptor binding. For instance, MD studies on other heterocyclic drug molecules have been used to analyze their solvation and aggregation properties in various solvents.
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as a thieno[2,3-c]pyridine derivative, to the active site of a target protein.
In a notable study, a series of thieno[2,3-c]pyridine derivatives were investigated as potential anticancer agents by targeting Heat Shock Protein 90 (Hsp90). mdpi.comresearchgate.net Molecular docking simulations were performed to understand the binding interactions of these compounds within the ATP-binding pocket of Hsp90. The results indicated that these compounds could form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, explaining their biological activity. mdpi.comresearchgate.net For example, a particularly active compound, 6i , was shown to form a hydrogen bond with the catalytically important Asp93 residue. mdpi.com
Table 2: Molecular Docking Results of Thieno[2,3-c]pyridine Derivatives against Hsp90
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| 6a | -8.54 | Asp93, Leu107, Phe138 | Asp93 |
| 6b | -8.45 | Asp93, Asn51, Phe138 | Asp93 |
| 6e | -8.76 | Asp93, Asn51, Leu107 | Asp93 |
| 6i | -9.01 | Asp93, Gly97, Phe138 | Asp93 |
| Data sourced from a study on thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors. mdpi.com The compound numbers are as designated in the source study. |
These docking studies are essential for structure-based drug design, allowing for the rational optimization of lead compounds to improve their binding affinity and selectivity. mdpi.comresearchgate.net
In Silico Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For the synthesis of thieno[2,3-c]pyridines, computational methods can be used to explore different reaction pathways and determine the most energetically favorable route. nih.gov
For example, the synthesis of thieno[2,3-c]pyridine derivatives can be achieved through various methods, such as the Gewald reaction or metal-free denitrogenative transformation reactions. mdpi.comnih.gov Theoretical calculations can model these complex reaction sequences, calculating the activation energies for each step and identifying the structures of transient intermediates. This not only provides a deeper understanding of the reaction mechanism but can also help in optimizing reaction conditions to improve yields and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
For the thieno[2,3-c]pyridine scaffold, a QSAR study would involve synthesizing a library of derivatives and testing their biological activity against a specific target. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. Although specific QSAR studies on this compound were not found, this methodology has been successfully applied to the isomeric thieno[2,3-b]pyridine (B153569) series to explore the structural requirements for inhibiting protein kinase C theta (PKC-θ). nih.gov Such models are invaluable for predicting the potency of novel analogs.
Structure-Based Drug Design (SBDD) and Virtual Screening Methodologies
Structure-Based Drug Design (SBDD) and virtual screening are powerful strategies in modern drug discovery. SBDD utilizes the three-dimensional structure of a biological target to design ligands with high affinity and selectivity. Virtual screening involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. worktribe.comnih.gov
The thieno[2,3-c]pyridine scaffold is an excellent candidate for such approaches. ontosight.ai As demonstrated in the study of Hsp90 inhibitors, the known crystal structure of the target protein allows for the docking of virtual libraries of thieno[2,3-c]pyridine derivatives to identify potential hits. mdpi.com The insights gained from the binding modes of the initial hits can then be used to guide the synthesis of more potent and selective analogs. This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery and has been effectively used for related thienopyridine compounds to discover inhibitors for various targets. worktribe.comnih.gov
Exploration of Biological Activities and Underlying Mechanisms
Mechanistic Studies of Antimicrobial Potential
Thienopyridine derivatives have demonstrated notable antimicrobial properties, prompting investigations into their specific mechanisms of action against various pathogens.
The antibacterial efficacy of thienopyridine-based compounds has been attributed to several underlying mechanisms, with enzyme inhibition being a significant pathway. Molecular docking studies have suggested that certain thienopyridine analogs can interact with and inhibit bacterial enzymes essential for survival. researchgate.net One key target is DNA gyrase, a type II topoisomerase that controls DNA topology and is crucial for bacterial DNA replication and repair. researchgate.net Inhibition of this enzyme leads to the cessation of bacterial proliferation. For instance, molecular docking of specific thienopyridine analogs has indicated a high binding affinity and stable interaction profile with DNA gyrase, with IC50 values for some derivatives ranging from 4.61 ± 0.22 to 9.45 ± 0.27 µM. researchgate.net
Another proposed mechanism involves the disruption of bacterial cell division. Structurally related thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein. nih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin that assembles into a contractile ring (the Z-ring) at the future division site, playing a pivotal role in cytokinesis. nih.gov Inhibition of FtsZ polymerization and its GTPase activity disrupts the formation of the Z-ring, ultimately impairing cell division and leading to bacterial cell death. nih.gov While not directly demonstrated for all thienopyridines, this provides a plausible mechanism of action for compounds within this class.
Several studies have confirmed the antifungal potential of thienopyridine derivatives against various fungal strains. researchgate.netontosight.ai The precise mechanisms of action are still under investigation, but research on some derivatives has begun to shed light on the molecular pathways involved. Transcriptome analysis of a 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) compound revealed that its mode of action involves the inhibition of nitrogen metabolism and the proteasome pathway in fungi. researchgate.net
Other potential mechanisms can be inferred from studies on different heterocyclic antifungal agents. A common mode of action for many antifungal drugs is the disruption of the fungal cell wall or membrane. mdpi.com For example, echinocandins inhibit the 1,3-β-D-glucan synthase enzyme complex, which is essential for the synthesis of a major component of the fungal cell wall, leading to osmotic instability and cell lysis. mdpi.com Another mechanism involves the collapse of the fungal mitochondrial membrane potential by inhibiting the respiratory chain complex. mdpi.com While these specific actions have not been definitively confirmed for the thieno[2,3-c]pyridine (B153571) core, they represent viable hypotheses for future mechanistic studies.
A variety of standardized in vitro screening methodologies are employed to evaluate the antimicrobial activity of compounds like 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one and to gain preliminary insights into their mechanisms. nih.gov These methods are crucial for the initial discovery and characterization of new antimicrobial agents. nih.gov
The agar (B569324) diffusion method, including disk diffusion and well diffusion assays, is a widely used primary screening technique. nih.govnih.gov This method relies on the diffusion of the test compound through an agar medium inoculated with a specific microorganism, with the resulting zone of inhibition indicating the compound's activity. nih.gov
For quantitative assessment, broth and agar dilution methods are commonly used to determine the Minimum Inhibitory Concentration (MIC). nih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measurement of a compound's potency. nih.gov
To further understand the pharmacodynamics and differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects, time-kill kinetic assays are performed. nih.gov These studies measure the rate of microbial killing over time at various concentrations of the antimicrobial agent, providing valuable information about its mechanism of action. nih.gov
Anticancer Mechanism Research
The thienopyridine scaffold is a recognized pharmacophore in the development of anticancer agents, with numerous derivatives demonstrating significant antiproliferative activity. Research has focused on elucidating the cellular and molecular mechanisms responsible for these effects.
Thienopyridine and thienopyrimidine derivatives have shown potent cytotoxicity against a broad spectrum of human cancer cell lines, including those from colorectal, ovarian, brain, and prostate cancers. nih.govresearchgate.netnih.gov The efficacy of these compounds is often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.
A predominant mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that treatment with thienopyrimidine derivatives leads to the activation of apoptotic pathways in cancer cells. researchgate.netnih.gov This is often assessed using flow cytometry to detect markers of apoptosis, such as the depolarization of the mitochondrial membrane or the externalization of phosphatidylserine (B164497) (via Annexin V staining). researchgate.net Furthermore, the activation of caspases, a family of proteases that are central executioners of apoptosis, is a key indicator of this cell death pathway. nih.gov For instance, one study found that certain thienopyrimidine compounds exhibited a noteworthy pro-apoptotic effect on KRAS and BRAF mutated colorectal cancer cell lines, with IC50 values between 70 and 110μM. nih.gov
| Compound | Cell Line | Cancer Type | Activity (GI50/IC50, µM) | Reference |
|---|---|---|---|---|
| Compound 5b (Thieno[2,3-b]pyridine derivative) | Various | NCI-60 Panel | 0.302 - 3.57 | bohrium.com |
| Compound 6j (Thieno[2,3-d]pyrimidine derivative) | HCT116 | Colon Cancer | 0.6 - 1.2 | researchgate.net |
| Compound 6j (Thieno[2,3-d]pyrimidine derivative) | A2780 | Ovarian Cancer | 0.6 - 1.2 | researchgate.net |
| Compound 3g (5-bromo-thieno[2,3-b]pyridine derivative) | MCF7 | Breast Cancer | Potent Cytotoxicity | nih.gov |
| Compound 5b (Thienopyrimidine derivative) | Mutated CRC | Colorectal Cancer | 70 - 110 | nih.gov |
Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The thienopyridine scaffold has proven to be a valuable template for designing potent kinase inhibitors.
Pim-1 Kinase: Pim kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis suppression. tandfonline.comcu.edu.eg Overexpression of Pim-1 is associated with various hematologic and solid cancers, making it an attractive target for cancer therapy. tandfonline.com Several series of thieno[2,3-b]pyridine (B153569) derivatives have been designed and synthesized as Pim-1 kinase inhibitors. nih.govbohrium.comtandfonline.comcu.edu.eg In vitro enzyme assays have confirmed the inhibitory activity of these compounds, with some derivatives showing IC50 values in the low micromolar and even nanomolar range. bohrium.comtandfonline.com Docking studies suggest these compounds bind effectively within the ATP-binding site of the Pim-1 kinase. bohrium.com
| Compound | Pim-1 Kinase Inhibition (IC50, µM) | Reference |
|---|---|---|
| Compound 8d | 0.019 | bohrium.com |
| Compound 5b | 0.044 | bohrium.com |
| Compound 15e | 0.083 | bohrium.com |
| Compound 10c | 0.128 | bohrium.com |
| Compound 5b (5-bromo derivative) | 12.71 | nih.govtandfonline.com |
| Compound 3c (5-bromo derivative) | 35.7 | nih.govtandfonline.com |
Cyclin-Dependent Kinases (CDKs): CDKs are key enzymes that control the progression of the cell cycle. The inhibition of specific CDKs, such as CDK4, is an effective strategy for treating proliferative diseases like cancer. researchgate.net Structurally related thieno[2,3-d]pyrimidine (B153573) derivatives have been developed as potent inhibitors of CDK4. nih.gov The design of novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues led to the identification of compounds with significant CDK4 inhibitory activity. nih.gov The pyrido[2,3-d]pyrimidin-7-one template, which is closely related to the thienopyridine core, has also been identified as a privileged structure for potent and selective inhibition of CDK4. researchgate.net These findings highlight the potential of the broader thienopyridine class to be optimized for selective inhibition of key cell cycle kinases.
Cell Cycle Arrest and DNA Damage Response Investigations
The progression of the cell cycle is a tightly regulated process, and its disruption is a key strategy in cancer therapy. chemsrc.com When DNA damage occurs, signaling networks are activated to halt the cell cycle, providing time for repair or triggering programmed cell death if the damage is too severe. princeton.edunih.gov Thieno[2,3-c]pyridine derivatives have been investigated for their ability to interfere with this process.
One study focusing on thieno[2,3-c]pyridine derivatives identified a specific compound, designated as 6i, which demonstrated a broad spectrum of anticancer activity. nih.gov Further investigation into its mechanism revealed that compound 6i induces a G2 phase arrest in the cell cycle, thereby inhibiting cell proliferation. nih.govresearchgate.net This arrest prevents the cell from entering mitosis, a critical step for cell division. The study concluded that this compound induced cell death through mechanisms distinct from apoptosis. nih.govmdpi.com
Interestingly, research on the isomeric thieno[2,3-b]pyridine scaffold has shown similar effects. A derivative from this class was found to induce G2/M cell cycle arrest in MDA-MB-231 breast cancer cells. researchgate.net However, this particular compound did not appear to cause DNA damage, as indicated by the absence of significant γH2AX phosphorylation, a key marker of DNA double-strand breaks. researchgate.net This suggests that the cell cycle arrest is triggered through a different pathway, possibly by targeting other proteins involved in cell cycle regulation. researchgate.net
These findings highlight the potential of the thienopyridine core structure to modulate cell cycle progression, a crucial aspect of its anticancer properties.
Antiviral Mechanism Research (e.g., MERS-CoV, general broad-spectrum potential)
The fused ring system of thienopyridines makes them promising candidates for antiviral drug discovery. ontosight.aigoogle.com Derivatives of the related thieno[2,3-b]pyridine scaffold have demonstrated a range of antiviral activities. google.comresearchgate.netnih.gov
Research has shown that certain thieno[2,3-b]pyridine derivatives can efficiently inhibit the replication of the Human Immunodeficiency Virus (HIV). google.com Other studies have identified new derivatives of this scaffold that are effective against the Mayaro virus (MAYV), an arthropod-borne alphavirus. nih.govresearchgate.net One particular molecule demonstrated a potent anti-MAYV effect by acting at both the early and late stages of viral replication, affecting virus morphogenesis. nih.gov Additionally, some 4-(phenylamino)thieno[2,3-b]pyridine derivatives have shown inhibitory activity against herpes simplex virus type 1 (HSV-1). researchgate.net
While specific studies on this compound against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) are not detailed in the provided context, the general strategy for developing anti-MERS-CoV therapeutics often involves targeting the viral spike (S) protein. nih.gov This protein is crucial for the virus's entry into host cells by binding to the cellular receptor dipeptidyl peptidase-4 (DPP4). nih.gov Given the broad-spectrum antiviral potential demonstrated by the thienopyridine class against various viruses, it represents a scaffold of interest for developing inhibitors that could potentially target key viral proteins like the MERS-CoV spike protein. google.comnih.govresearchgate.net One compound showed excellent activity against MERS-CoV in Huh7 cells but was less effective in Vero cells. chula.ac.th
Investigations into Anti-inflammatory and Analgesic Mechanisms
Inflammation and pain are complex physiological responses, and the search for new anti-inflammatory and analgesic agents with improved safety profiles is ongoing. mdpi.com Thienopyridine derivatives have shown promise in this area.
Studies on condensed 3-aminothieno[2,3-b]pyridines have revealed significant analgesic and anti-inflammatory activity. medjrf.comresearchgate.net In experimental models, certain derivatives, such as those with ciphers AZ-023, AZ-331, and AZ-383, demonstrated pronounced analgesic effects. medjrf.comresearchgate.net Compound AZ-023, in particular, showed an analgesic activity criterion 42 times greater than the reference drug, sodium metamizole, in one test. medjrf.com
Similarly, research into thieno[2,3-d]pyrimidine derivatives, which share a similar heterocyclic core, has shown that newly synthesized compounds possess anti-inflammatory and analgesic properties comparable to standard drugs like indomethacin (B1671933) and acetylsalicylic acid. nih.govresearchgate.net The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and, in some cases, 5-lipoxygenase (5-LOX). mdpi.com The activity of these thienopyridine derivatives suggests they may interfere with these or related inflammatory pathways.
Receptor Modulation and Enzyme Inhibition Studies at a Molecular Level
The biological activities of thieno[2,3-c]pyridine derivatives are rooted in their ability to interact with specific molecular targets, such as enzymes and receptors, with high affinity and selectivity.
A key target identified for this class of compounds is Heat shock protein 90 (Hsp90). nih.govmdpi.com Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins required for tumor cell growth and survival. nih.gov Thieno[2,3-c]pyridine derivatives have been synthesized and evaluated as Hsp90 inhibitors, with molecular docking studies confirming their interaction with the target protein. nih.gov
Another important enzyme target is COT (Cancer Osaka Thyroid) kinase, also known as Tpl2. nih.govresearchgate.net COT is a MAP3 kinase that plays a role in regulating the production of pro-inflammatory cytokines like TNF-alpha. nih.govresearchgate.net A selective small molecule inhibitor based on the thieno[2,3-c]pyridine scaffold has been identified that effectively blocks COT kinase activity. nih.gov
Furthermore, derivatives of the closely related benzothieno[2,3-c]pyridine have been developed as potent non-steroidal inhibitors of the CYP17 enzyme. nih.govsemanticscholar.org This enzyme is critical in the androgen biosynthesis pathway, making it a key target for the treatment of prostate cancer. nih.gov
Research on the isomeric thieno[2,3-b]pyridine scaffold has also revealed a wide array of molecular targets, including:
c-Src non-receptor tyrosine kinase : An important target in cancer therapy, with inhibitors developed around a 3-amino-thieno[2,3-b]pyridine core. drugbank.comnih.gov
Phospholipase C (PLC) : Thieno[2,3-b]pyridines were initially discovered as potential inhibitors of PLC isoforms. researchgate.netnih.govmdpi.com
Tyrosyl DNA phosphodiesterase 1 (TDP1) : A DNA repair enzyme. researchgate.netmdpi.com
This diverse range of targets underscores the chemical versatility of the thienopyridine framework in designing specific inhibitors for various therapeutic applications. ontosight.ai
Comprehensive Structure-Activity Relationship (SAR) Analysis and Pharmacophore Mapping
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. SAR studies on thieno[2,3-c]pyridine and its related isomers have provided valuable insights for designing more potent and selective molecules. drugbank.comnih.govnih.gov
The biological activity of the thienopyridine core can be finely tuned by modifying the substituents attached to the ring system.
As Hepatic Gluconeogenesis Inhibitors : In a study of thieno[2,3-b]pyridine derivatives, it was found that replacing a trifluoromethyl (CF3) group in the core structure could enhance the inhibitory potency against hepatic glucose production. nih.govresearchgate.net This led to the discovery of more potent compounds for potential use in treating type 2 diabetes. nih.gov
As c-Src Inhibitors : SAR studies on 3-amino-thieno[2,3-b]pyridine derivatives revealed the importance of substituents on both the thienopyridine ring and other aromatic parts of the molecule in their interaction with the c-Src enzyme. drugbank.comnih.gov
As Hepatitis C Virus (HCV) Inhibitors : The optimization of a thieno[2,3-b]pyridine hit compound through SAR studies led to the discovery of several potent HCV inhibitors with low cytotoxicity. nih.gov
As Anticancer Agents : In a series of thieno[2,3-c]pyridine derivatives screened for anticancer activity, a thiomorpholine-substituted compound (6i) showed the highest percentage of growth inhibition against MCF7 breast cancer cells. mdpi.com This highlights how specific heterocyclic substitutions can significantly impact potency.
The following table summarizes the anticancer activity of selected thieno[2,3-c]pyridine derivatives against various cancer cell lines, illustrating the impact of different substitutions.
| Compound | Cancer Cell Line | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 6i | HSC3 (Head and Neck) | 10.8 µM | nih.gov |
| 6i | T47D (Breast) | 11.7 µM | nih.gov |
| 6i | RKO (Colorectal) | 12.4 µM | nih.gov |
| 6i | MCF7 (Breast) | 16.4 µM | nih.gov |
| 6a | HSC3 (Head and Neck) | 14.5 µM | nih.gov |
| 6a | RKO (Colorectal) | 24.4 µM | nih.gov |
The thieno[2,3-c]pyridine ring system itself is the core structural motif, or pharmacophore, responsible for the observed biological activities. ontosight.ai Its fused heterocyclic nature allows it to interact with various biological targets, often by mimicking endogenous structures like purines. ontosight.ainih.gov
Molecular modeling and X-ray crystallography studies have been instrumental in understanding how these molecules bind to their targets. For instance, in the development of c-Src inhibitors, these techniques helped to hypothesize the orientation and key interactions of the thieno[2,3-b]pyridine ligand within the ATP hydrophobic pocket of the enzyme. drugbank.comnih.gov This knowledge allows for the rational design of new analogs with improved binding affinity and, consequently, higher potency. drugbank.com The planarity of the thienopyridine system can contribute to intermolecular stacking, which in some cases leads to poor solubility, a factor that must also be considered in drug design. mdpi.com
Lead Optimization Strategies Based on SAR Data
The exploration of this compound and its analogs has provided valuable Structure-Activity Relationship (SAR) data, which is instrumental in guiding lead optimization strategies. The primary goal of these strategies is to enhance the therapeutic potential of this class of compounds by improving their potency, selectivity, and pharmacokinetic properties. Key insights have been derived from studies on thieno[2,3-c]pyridine derivatives, particularly in the context of their anticancer activities as Hsp90 inhibitors.
A significant study in this area involved the synthesis and anticancer screening of a series of thieno[2,3-c]pyridine derivatives. researchgate.netmdpi.com This research identified several compounds with potent inhibitory activity against various cancer cell lines, providing a foundation for understanding the structural requirements for biological activity. researchgate.netmdpi.com
One of the most promising compounds to emerge from these studies was compound 6i , which incorporates a thiomorpholine (B91149) moiety. researchgate.netmdpi.com This compound demonstrated significant inhibitory activity against several cancer cell lines, including head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cells. researchgate.netmdpi.com The potent activity of compound 6i suggests that the presence of the thiomorpholine group is a key determinant for its anticancer effects. researchgate.netmdpi.com
The SAR data from this study can be leveraged for further lead optimization through several strategies:
Modification of the Heterocyclic Substituent: The high activity of the thiomorpholine-containing compound 6i indicates that the nature of the heterocyclic ring system attached to the thieno[2,3-c]pyridine core is crucial. researchgate.netmdpi.com Further optimization could involve the exploration of a variety of other sulfur- and nitrogen-containing heterocycles to probe the impact of ring size, heteroatom position, and substituent effects on activity. The goal would be to identify moieties that can enhance the binding affinity to the target protein, in this case, Hsp90.
Exploration of Aromatic Substituents: The initial screening of thieno[2,3-c]pyridine derivatives included compounds with different aromatic substituents. While some of these showed moderate activity, there is scope for further exploration. researchgate.netmdpi.com Systematic modification of the substitution pattern on the aromatic rings can help in delineating the electronic and steric requirements for optimal activity. Introducing electron-donating or electron-withdrawing groups at various positions can modulate the compound's electronic properties and its interaction with the biological target.
Scaffold Hopping: While the thieno[2,3-c]pyridine core has shown promise, it is also beneficial to explore related heterocyclic systems. Scaffold hopping involves replacing the core scaffold with a structurally different but functionally similar moiety. This strategy can lead to the discovery of novel chemical series with improved properties, such as enhanced patentability, better ADME profiles, or reduced off-target effects.
The table below summarizes the anticancer activity of selected thieno[2,3-c]pyridine derivatives, highlighting the importance of the substituent at the R-position for their inhibitory potential.
| Compound | R-Group | Cell Line | IC50 (µM) |
|---|---|---|---|
| 6a | Aromatic Amine | HSC3 | 14.5 |
| 6a | Aromatic Amine | RKO | 24.4 |
| 6i | Thiomorpholine | HSC3 | 10.8 |
| 6i | Thiomorpholine | T47D | 11.7 |
| 6i | Thiomorpholine | RKO | 12.4 |
| 6i | Thiomorpholine | MCF7 | 16.4 |
The data clearly indicates that compound 6i , with its thiomorpholine substituent, exhibits a broad spectrum of anticancer activity with potent IC50 values across multiple cell lines. researchgate.netmdpi.com This makes it a strong lead candidate for further optimization efforts aimed at developing novel and effective anticancer agents based on the this compound scaffold.
Analytical Method Development for Research and Characterization
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile organic compounds. For 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one, a reversed-phase HPLC (RP-HPLC) method with UV detection is typically developed. The primary objective is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or starting materials.
Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and other chromatographic parameters. A C18 column is a common starting point due to its versatility. The mobile phase would likely consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution is often preferred to ensure the timely elution of both polar and non-polar impurities.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would be validated for linearity, accuracy, precision, and sensitivity to ensure its suitability for routine purity analysis and quantification in research samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for identifying volatile impurities or for the analysis of the compound after derivatization. researchgate.net The ketone functional group can be derivatized to a more volatile species, such as an oxime, to improve its chromatographic behavior. gla.ac.uk
The GC-MS analysis provides not only retention time data for separation but also mass spectra for structural elucidation of unknown components. mdpi.com The electron ionization (EI) mass spectrum of the parent compound would be expected to show a molecular ion peak and characteristic fragmentation patterns related to the thienopyridine core and the acetyl group.
Hypothetical GC-MS Parameters for a Derivatized Analyte:
| Parameter | Condition |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 40-550 amu |
This technique is particularly useful for detecting trace amounts of volatile synthetic precursors or by-products that may not be readily observed by HPLC.
Capillary Electrophoresis (CE) for Separation and Purity Assessment
Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. For a weakly basic compound like this compound, CE can provide high-efficiency separations and complementary information to HPLC. mdpi.com
The method development would focus on optimizing the background electrolyte (BGE) pH, concentration, and the use of additives. A low pH buffer would ensure the compound is protonated and migrates as a cation. The high resolving power of CE makes it suitable for separating closely related impurities and isomers. scispace.com
Exemplary Capillary Zone Electrophoresis (CZE) Conditions:
| Parameter | Condition |
| Capillary | Fused silica (B1680970), 50 µm i.d., 60 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Voltage | +20 kV |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection | Hydrodynamic (50 mbar for 5 s) |
The precision of migration times in CE is a key parameter for method validation, ensuring reproducible purity assessments. nih.gov
Advanced Chromatographic Purification Techniques
For the isolation of this compound from crude reaction mixtures, advanced chromatographic purification techniques are employed.
Flash Column Chromatography is a rapid and cost-effective method for medium to large-scale purification. orgsyn.org The choice of stationary phase (typically silica gel) and a suitable solvent system is critical for effective separation. orgsyn.org A gradient of ethyl acetate in hexanes is a common choice for compounds of intermediate polarity.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is utilized for obtaining highly pure material, often for use as an analytical standard. nih.gov This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. nih.gov
Illustrative Preparative HPLC Purification Parameters:
| Parameter | Condition |
| Column | C18, 20 x 250 mm, 10 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or shallow gradient based on analytical run |
| Flow Rate | 20 mL/min |
| Loading | 50-100 mg per injection |
| Detection | UV at 254 nm |
| Fraction Collection | Triggered by UV signal |
The fractions collected are then analyzed by analytical HPLC to assess purity before being combined and the solvent removed.
Hyphenated Techniques for Complex Mixture Analysis
For the analysis of complex mixtures, such as in forced degradation studies or metabolite identification, hyphenated techniques that couple a separation method with a powerful detection method like mass spectrometry are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique. nih.gov It allows for the quantification of the target compound in complex biological matrices and the structural characterization of metabolites and degradation products. nih.govnih.gov Multiple Reaction Monitoring (MRM) mode can be used for highly specific quantification. nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides enhanced selectivity and sensitivity compared to single quadrupole GC-MS, particularly for targeted analysis in complex samples. scirp.org It is valuable for the confirmation of trace-level volatile or semi-volatile impurities.
Example LC-MS/MS Parameters for Structural Elucidation:
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS System | Triple Quadrupole or Orbitrap |
| Scan Mode | Full Scan for unknowns, Product Ion Scan for fragmentation |
| Collision Energy | Varied to optimize fragmentation |
| Nebulizer Gas | Nitrogen |
These hyphenated techniques are crucial for a deep understanding of the compound's stability and metabolic fate. nih.govnih.gov
Potential Applications in Advanced Materials Science Research
Investigation of Optoelectronic Properties and Applications
The fused aromatic system of the thieno[2,3-c]pyridine (B153571) core in 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one suggests inherent electronic and photophysical properties that are of significant interest for optoelectronic applications. nih.govkuleuven.be Thiophene-based materials are well-known for their role in the development of organic electronics. acs.org The incorporation of a pyridine (B92270) ring introduces a Lewis basic site which can influence the material's electronic characteristics and intermolecular interactions. rsc.org
Research into pyridine-based charge transporting materials has shown their utility in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org Pyridine derivatives can function as electron-transporting materials, enhancing the efficiency and stability of such devices. rsc.org The specific electrochemical and photophysical properties of the thieno[2,3-c]pyridine core make it a candidate for similar applications. nih.govkuleuven.be The acetyl group on the thiophene (B33073) ring of this compound offers a site for further functionalization, allowing for the fine-tuning of its electronic properties to meet the specific requirements of various optoelectronic devices.
Table 1: Potential Optoelectronic Applications and Relevant Properties
| Potential Application | Key Properties of the Thieno[2,3-c]pyridine Core |
| Organic Light-Emitting Diodes (OLEDs) | Potential for charge transport, tunable emission spectra through functionalization. |
| Organic Photovoltaics (OPVs) | Potential as an electron acceptor or donor material, depending on derivatization. |
| Organic Field-Effect Transistors (OFETs) | Potential for charge carrier mobility, stability of the fused aromatic system. |
Polymer Chemistry Research as Monomers or Building Blocks
The structure of this compound presents several possibilities for its use as a monomer or building block in polymer chemistry. The acetyl group can undergo various chemical transformations to introduce polymerizable functionalities. For instance, it could be converted into a vinyl group, an acrylate, or a methacrylate, which can then participate in chain-growth polymerization reactions.
Furthermore, the thieno[2,3-c]pyridine ring itself can be functionalized with reactive groups suitable for step-growth polymerization. The synthesis of polymers incorporating this heterocyclic unit could lead to materials with novel thermal, electronic, and optical properties. The inherent properties of the thieno[2,3-c]pyridine core, such as its rigidity and potential for π-π stacking, could impart desirable characteristics to the resulting polymers, such as high thermal stability and charge-transport capabilities.
Supramolecular Chemistry and Self-Assembly Studies
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound contains several features that could be exploited in the design of self-assembling systems. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions.
These non-covalent interactions can direct the spontaneous organization of molecules into well-defined, ordered structures. The acetyl group provides a handle for introducing other functional groups that can further guide the self-assembly process through additional hydrogen bonding, metal coordination, or other specific interactions. The resulting supramolecular architectures could find applications in areas such as sensing, catalysis, and the fabrication of nanomaterials.
Catalytic Applications as Ligands or Organocatalysts
The nitrogen atom in the pyridine ring of this compound makes it a potential ligand for coordinating with metal centers. The development of novel ligands is crucial in the field of catalysis for enhancing the efficiency and selectivity of chemical reactions. The specific steric and electronic environment provided by the thieno[2,3-c]pyridine scaffold could lead to catalysts with unique reactivity.
Moreover, the acetyl group can be modified to introduce other coordinating atoms, creating multidentate ligands. The resulting metal complexes could be investigated for their catalytic activity in a wide range of organic transformations. Additionally, the thieno[2,3-c]pyridine core itself, or derivatives thereof, could potentially act as an organocatalyst, leveraging its Lewis basicity and aromatic character to facilitate chemical reactions without the need for a metal center.
Development of Novel Functional Materials with Tailored Properties
The versatility of the this compound structure provides a platform for the development of novel functional materials with properties that can be tailored for specific applications. The ability to modify both the acetyl group and the thieno[2,3-c]pyridine core allows for a high degree of control over the final material's characteristics.
For example, the introduction of long alkyl chains could enhance solubility and processability for applications in printable electronics. The incorporation of chiral moieties could lead to materials with interesting chiroptical properties. By strategically combining the inherent properties of the thieno[2,3-c]pyridine core with the functionalities introduced through chemical modification, a wide range of new materials with applications in electronics, sensing, and beyond could be realized.
Table 2: Overview of Potential Functional Material Applications
| Application Area | Potential Role of this compound | Rationale |
| Organic Electronics | Building block for conductive polymers or small molecule semiconductors. | The π-conjugated thieno[2,3-c]pyridine core can facilitate charge transport. |
| Chemical Sensors | Functional component of a sensor array. | The pyridine nitrogen can interact with analytes, and the electronic properties can be modulated upon binding. |
| Luminescent Materials | Core structure for fluorescent or phosphorescent materials. | The aromatic system can be designed to exhibit specific light-emitting properties. |
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the design and development of derivatives of 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one. researchgate.net These computational tools can dramatically accelerate the drug discovery process by analyzing vast datasets to identify patterns and make predictions that are beyond human capability. nih.govmdpi.com
Specific applications for this compound include:
De Novo Design: Using generative AI models to create entirely new molecules based on the thienopyridine scaffold, tailored to bind with high affinity to specific biological targets. researchgate.netyoutube.com
Virtual Screening: Employing AI to rapidly screen massive virtual libraries of thienopyridine derivatives against biological targets, significantly reducing the time and cost compared to traditional screening methods. nih.govyoutube.com
Structure-Activity Relationship (SAR) Prediction: Developing sophisticated ML algorithms to understand the complex relationships between the chemical structure of thienopyridine derivatives and their biological function, guiding more intelligent lead optimization. nih.gov
| AI/ML Application | Description | Potential Impact on Thienopyridine Research |
| Predictive Modeling | Algorithms trained on existing compound data to forecast properties like bioactivity, toxicity, and solubility. mdpi.com | Prioritizes synthesis of this compound derivatives with higher success probability. |
| De Novo Drug Design | Generative models that create novel chemical structures with desired properties based on the thienopyridine core. researchgate.net | Accelerates the discovery of new lead compounds with improved efficacy. |
| High-Throughput Virtual Screening | AI-powered screening of large virtual libraries to identify potential hits for specific biological targets. nih.gov | Reduces reliance on expensive and time-consuming physical screening. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is an increasingly important trend in pharmaceutical manufacturing, aiming to reduce environmental impact and improve efficiency. Future synthesis of this compound and its derivatives will emphasize sustainable practices.
Key green chemistry strategies include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents compared to conventional heating methods. nih.govresearchgate.net
Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents.
Catalysis: Employing highly efficient and reusable catalysts, including biocatalysts (enzymes) or metal catalysts that can be used in very small quantities, minimizes waste and energy consumption. nih.gov
The development of a metal-free synthesis method for the thieno[2,3-c]pyridine (B153571) skeleton has already been reported, highlighting a move away from expensive and potentially toxic metal catalysts. nih.gov
Exploration of New Derivatization Pathways for Enhanced Bioactivity or Material Performance
The thienopyridine scaffold is a privileged structure in medicinal chemistry, and exploring new ways to modify or "derivatize" this compound is a key avenue for future research. nih.govmdpi.com The goal of derivatization is to fine-tune the molecule's properties to enhance its biological activity, improve its pharmacokinetic profile, or create novel materials.
Future research will likely focus on:
Scaffold Hopping: Replacing parts of the thienopyridine core with other chemical groups (bioisosteres) to discover novel scaffolds with similar or improved biological activity while potentially overcoming limitations like poor solubility or metabolic instability. bohrium.comresearchgate.net
Prodrug Strategies: Modifying the parent compound to create an inactive prodrug that is converted into the active form inside the body. This can improve drug delivery, reduce side effects, and enhance bioavailability. mdpi.commdpi.com For example, incorporating ester or carbonate functional groups has been shown to improve the solubility and anti-proliferative activity of related thieno[2,3-b]pyridines. mdpi.com
Fragment-Based Drug Discovery (FBDD): Using small molecular fragments that bind weakly to a target and then growing or linking them to build a more potent lead compound based on the thienopyridine structure. nih.gov
Studies have already demonstrated that creating derivatives of the thieno[2,3-c]pyridine core can lead to compounds with potential applications as antiplatelet agents, anticancer therapeutics, and chemosensitizers. mdpi.comnih.govnih.gov
Multi-Targeting Strategies in Medicinal Chemistry Research
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The traditional "one-target, one-drug" approach is often insufficient. Multi-targeting drug design aims to create single molecules that can interact with several targets simultaneously, potentially leading to higher efficacy and a lower likelihood of drug resistance. bohrium.comproquest.com
The thienopyridine scaffold is an ideal starting point for developing multi-target agents due to its structural versatility. nih.gov Future research on this compound could involve designing derivatives that act on multiple related targets. For instance, a derivative could be engineered to inhibit both a key enzyme in a cancer pathway and a protein involved in drug resistance. bohrium.comnih.gov This strategy has been proposed for developing potent antiviral inhibitors and could be applied to other disease areas where thienopyridines have shown promise. nih.gov
Q & A
Q. Basic Research Focus
- IR Spectroscopy : The carbonyl stretch (C=O) appears at ~1614 cm⁻¹, while NH₂ stretches (if present) are observed at 3480–3311 cm⁻¹ . Thieno-pyridine ring vibrations occur at 500–700 cm⁻¹.
- NMR : ¹H NMR reveals pyridinyl proton signals at δ 7.5–8.5 ppm, while thiophene protons resonate at δ 6.8–7.2 ppm. ¹³C NMR confirms the ketone carbonyl at ~195 ppm .
- HRMS : Exact mass calculations (e.g., C₁₃H₉BrClNO) must match experimental values within 5 ppm error to validate molecular formula .
Advanced Consideration : 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives. For example, DEPT-135 distinguishes CH₂ and CH₃ groups in substituted ethanones .
What strategies are used to analyze structure-activity relationships (SAR) for thieno-pyridine derivatives in antimicrobial or anticancer studies?
Advanced Research Focus
SAR studies require systematic variation of substituents:
- Electron-Withdrawing Groups (EWGs) : Bromine or trifluoromethyl at the pyridine 4-position enhances antimicrobial activity by increasing electrophilicity .
- Hydrophobic Moieties : Aryl groups (e.g., 3,4-dimethoxyphenyl) improve membrane permeability, as shown in cytotoxicity assays against multidrug-resistant cell lines .
- Ketone Position : The ethanone group at position 2 (vs. position 3) increases hydrogen-bonding potential with bacterial DNA gyrase .
Q. Methodology :
Synthesize derivatives with controlled substituent changes.
Test in vitro bioactivity (MIC for antimicrobials; IC₅₀ for cytotoxicity).
Corrogate data with computational models (e.g., molecular docking to identify binding interactions) .
How can researchers resolve contradictions in reported biological activity data for thieno-pyridine derivatives?
Advanced Research Focus
Discrepancies often arise from assay conditions or compound stability:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
- Degradation Studies : Use HPLC to monitor compound stability in DMSO or cell culture media. For example, brominated derivatives may degrade under UV light, altering bioactivity .
- Metabolite Interference : LC-MS/MS identifies active metabolites that contribute to observed effects .
Case Study : A derivative with a 4-bromophenyl group showed conflicting MIC values (8–32 µg/mL) across studies. Re-evaluation under controlled humidity (40–60% RH) resolved inconsistencies due to hygroscopicity .
What mechanistic insights explain the reactivity of the ethanone moiety in nucleophilic substitution or redox reactions?
Advanced Research Focus
The ketone group undergoes two primary reactions:
- Nucleophilic Substitution : Bromine at the α-position (e.g., 2-bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one) reacts with amines (e.g., piperazine) in ethanol at 60°C to form sulfonamide derivatives, critical for drug discovery .
- Redox Reactions : NaBH₄ reduces the carbonyl to a secondary alcohol, while MnO₂ oxidizes it to a carboxylic acid. Steric hindrance from the thieno-pyridine ring slows reduction kinetics by 30% compared to simpler aryl ketones .
Q. Experimental Design :
Monitor reaction progress via in situ IR for carbonyl loss.
Use kinetic isotope effects (KIE) to probe rate-limiting steps in reductions .
How do researchers design experiments to evaluate the cytotoxicity of thieno-pyridine derivatives against drug-resistant cell lines?
Q. Advanced Research Focus
- Cell Line Selection : Use paired sensitive (e.g., MCF-7) and multidrug-resistant (e.g., MCF-7/ADR) lines to assess P-gp efflux pump effects .
- Dose-Response Curves : Test compounds at 0.1–100 µM for 72 hours. Calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) to identify selective derivatives.
- Mechanistic Probes : Flow cytometry (Annexin V/PI staining) distinguishes apoptosis from necrosis. ROS assays (DCFH-DA dye) evaluate oxidative stress contributions .
Data Interpretation : Compounds with SI >3 and low ROS induction are prioritized for in vivo studies.
What computational methods predict the physicochemical properties (e.g., logP, PSA) of thieno-pyridine derivatives?
Q. Basic Research Focus
- logP : Use Molinspiration or ACD/Labs software. Experimental logP for 1-(3-(pyridin-2-yl)isoxazol-5-yl)ethanone is 1.94, aligning with calculated values (XlogP3 = 1.9) .
- Polar Surface Area (PSA) : Predicts membrane permeability. PSA >90 Ų correlates with poor blood-brain barrier penetration .
- Solubility : COSMO-RS simulations estimate aqueous solubility, critical for formulation studies.
Validation : Compare computational results with HPLC-derived solubility (e.g., shake-flask method) .
How do crystallographic studies resolve ambiguities in the solid-state structure of thieno-pyridine derivatives?
Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) confirms bond lengths and angles. For example:
- The thieno-pyridine ring exhibits planarity (mean deviation <0.01 Å), with C=O bond lengths of 1.21 Å, consistent with ketones .
- Intermolecular hydrogen bonds (e.g., N–H···O=C) stabilize crystal packing, influencing solubility and melting points .
Methodology : Grow crystals via slow evaporation (acetone/water mixtures). Resolve disorder using SHELXL refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
